molecular formula C16H10Cl2FN3O B3042421 (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone CAS No. 618092-08-3

(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Cat. No.: B3042421
CAS No.: 618092-08-3
M. Wt: 350.2 g/mol
InChI Key: MOXFDHQUDKAHEP-UHFFFAOYSA-N
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Description

(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-fluoroaniline with a suitable pyrazole precursor under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar biological activities, making it a subject of interest in biochemical research.

Medicine

In medicinal chemistry, (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties may make it suitable for various applications, including as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may bind to active sites or allosteric sites, altering the function of the target protein and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
  • (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
  • (5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Uniqueness

The unique combination of the 3-chloro-4-fluorophenyl and 2-chlorophenyl groups in (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone may confer distinct chemical and biological properties. These structural features could influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

[5-amino-1-(3-chloro-4-fluorophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3O/c17-12-4-2-1-3-10(12)15(23)11-8-21-22(16(11)20)9-5-6-14(19)13(18)7-9/h1-8H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXFDHQUDKAHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC(=C(C=C3)F)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-08-3
Record name (5-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(2-CHLOROPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
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(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
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(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
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(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
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(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
Reactant of Route 6
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(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

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